Trimebutine

Description

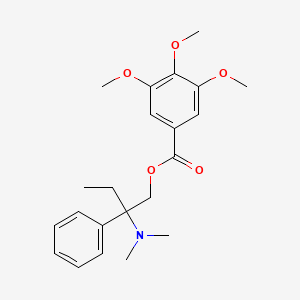

Structure

3D Structure

Properties

IUPAC Name |

[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORDFXWUHHSAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023707 | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58997-89-0, 39133-31-8, 58997-90-3 | |

| Record name | (+)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39133-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Trimebutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimebutine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039133318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimebutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimebutine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEBUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ1OJ92E5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RKX7S7WFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEBUTINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UUZ24TRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

78-82 | |

| Record name | Trimebutine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Technical Guide: Trimebutine Mechanism of Action on Intestinal Smooth Muscle

Executive Summary: The "Normalizing" Modulator

Trimebutine (TMB) is distinguished in gastroenterology by its unique dual regulatory mechanism . Unlike standard antispasmodics (e.g., hyoscine) or pure prokinetics (e.g., metoclopramide), Trimebutine acts as a "motility normalizer." It stimulates hypomotility and inhibits hypermotility.

This guide dissects the molecular basis of this duality, which is governed strictly by concentration-dependent pharmacodynamics involving peripheral opioid receptors and specific ion channel modulation (L-type Ca²⁺ and BK_Ca).

Pharmacological Profile & Receptor Affinity[1][2][3][4][5][6]

Trimebutine is a non-selective, weak agonist of peripheral opioid receptors. Its efficacy relies on the differential activation thresholds of these receptors and ion channels.

Opioid Receptor Agonism

Trimebutine binds to the mu (μ), delta (δ), and kappa (κ) opioid receptors in the enteric nervous system (ENS) and smooth muscle.[1]

| Receptor Subtype | Localization | Primary Effect | Mechanism |

| Mu (μ) | ENS / Smooth Muscle | Prokinetic (Low Conc.) | Disinhibition of cholinergic neurons (suppression of adrenergic tone). |

| Kappa (κ) | ENS | Antispasmodic (High Conc.) | Inhibition of Acetylcholine (ACh) release.[2] |

| Delta (δ) | ENS | Modulatory | Modulation of neurotransmitter release. |

Ion Channel Modulation

Beyond opioid receptors, TMB directly influences smooth muscle membrane potential via two critical channels:

-

L-type Voltage-Gated Calcium Channels (VGCC):

-

Action: Blockade.

-

Result: Reduced intracellular Ca²⁺ influx

Muscle Relaxation. -

Dominance: High concentrations (>10⁻⁵ M).[2]

-

-

Calcium-Activated Potassium Channels (BK_Ca):

Mechanistic Pathways: The Dual-Action Switch

The "Normalizing" effect is a result of competing pathways activated at different plasma concentrations.

The Prokinetic Pathway (Hypomotility State)

At lower concentrations (approx. 10⁻⁸ to 10⁻⁷ M), TMB primarily targets the neural regulation of motility.

-

Mechanism: TMB binds to μ-opioid receptors on adrenergic nerve terminals.

-

Causality: This inhibits the release of norepinephrine (which normally inhibits ACh release).[2]

-

Outcome: "Disinhibition" leads to increased ACh release at the neuromuscular junction, promoting contraction. Concurrently, partial blockade of BK_Ca channels slightly depolarizes the smooth muscle, lowering the threshold for contraction.

The Antispasmodic Pathway (Hypermotility State)

At higher concentrations (approx. 10⁻⁵ M and above), the direct smooth muscle effects dominate.

-

Mechanism: TMB acts as a potent blocker of L-type Ca²⁺ channels.[4][6]

-

Causality: It prevents the rapid influx of extracellular Ca²⁺ required for the upstroke of the action potential and subsequent contraction.

-

Outcome: Flaccid relaxation and inhibition of high-amplitude spontaneous contractions.

Visualization of Signaling Pathways

Figure 1: Concentration-dependent dual mechanism of Trimebutine on enteric neurons and smooth muscle cells.[4]

Experimental Validation Protocols

To validate these mechanisms in a drug development setting, the following ex vivo protocols are the gold standard.

Isometric Tension Recording (Guinea Pig Taenia Coli)

This assay measures the functional output (contraction/relaxation) of the tissue in response to TMB.

Protocol Steps:

-

Tissue Preparation:

-

Harvest taenia coli from male guinea pigs (250–400g).

-

Suspend strips (approx. 10-15mm) in an organ bath containing Krebs-Henseleit solution.

-

Critical Condition: Maintain at 37°C and aerate continuously with 95% O₂ / 5% CO₂ to maintain pH 7.4.

-

-

Equilibration:

-

Apply a resting tension of 1.0 g (preload).

-

Equilibrate for 60 minutes, washing the buffer every 15 minutes.

-

-

Validation of Neural vs. Muscle Effect (The "Switch" Test):

-

Step A (Prokinetic Check): Induce hypomotility (or observe spontaneous low tone). Add TMB at 10⁻⁸ M .[2] Observe for increased amplitude/frequency of spontaneous contractions.

-

Control: Pre-treat with Naloxone (10⁻⁶ M) to confirm opioid mediation. If TMB effect is blocked, the mechanism is opioid-dependent.

-

-

Step B (Antispasmodic Check): Induce hypermotility using Carbachol (10⁻⁶ M) or KCl (40 mM) . Once plateau tension is reached, add TMB cumulatively (10⁻⁶ M to 10⁻⁴ M ).

-

Control: Compare relaxation curve against Verapamil (standard L-type blocker).

-

-

Whole-Cell Patch Clamp (Ion Channel Isolation)

To isolate the ionic mechanism, patch-clamp recording on single smooth muscle cells is required.

Workflow Logic:

-

Isolation: Enzymatic dispersion of colonic smooth muscle cells (Collagenase Type F).

-

L-Type Current (I_Ca,L) Recording:

-

Holding Potential: -40 mV (to inactivate T-type channels).

-

Test Pulse: Depolarize to +10 mV.

-

TMB Application: Apply TMB (10 µM). A reduction in peak inward current confirms L-type blockade.

-

Validation: Effect should be non-washable or slowly washable and mimic Nifedipine .

-

-

BK_Ca Current Recording:

-

Pulse: Stepping from -60 mV to +60 mV.

-

TMB Application: Apply TMB (1 µM). Reduction in outward current indicates BK_Ca inhibition.[6]

-

Validation: Use Iberiotoxin (selective BK_Ca blocker) as a positive control.

-

Experimental Workflow Diagram

Figure 2: Isometric tension recording workflow for validating the dual effect of Trimebutine.

Clinical & Translational Implications[8]

The mechanistic data has direct translational relevance for drug development in Functional Gastrointestinal Disorders (FGIDs) like IBS.

-

IBS-M (Mixed Type): TMB's ability to act as a buffer—stimulating when tone is low and relaxing when tone is high—makes it uniquely suited for IBS-M where patients fluctuate between constipation and diarrhea.

-

Safety Profile: The affinity for peripheral opioid receptors is weak compared to central acting opioids (like morphine), and TMB does not readily cross the blood-brain barrier. This minimizes central side effects (sedation, addiction) while maintaining local efficacy.

-

Post-Operative Ileus: The prokinetic pathway (disinhibition of adrenergic blockade) is mechanistically relevant for reversing post-operative ileus, where sympathetic drive is pathologically elevated.

References

-

Taniyama, K., et al. (1991). Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors. Gastroenterology.

-

Tan, S.V., et al. (2011).[5][9] Effects of trimebutine maleate on colonic motility through Ca²⁺-activated K⁺ channels and L-type Ca²⁺ channels. Journal of Gastroenterology.

-

Nagasaki, M., et al. (1993).[5] Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle. Japanese Journal of Pharmacology.

-

Lee, H.T., & Kim, B.J. (2011).[3] Trimebutine as a modulator of gastrointestinal motility. Archives of Pharmacal Research.

-

Roman, F.J., et al. (1987). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

- 2. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Trimebutine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Opioid Receptor: The Pleiotropic Molecular Targets of Trimebutine

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Pharmacologists Version: 2.0 (Post-Opioid Paradigm)

Executive Summary: Redefining the Mechanism of Action

For decades, Trimebutine (TMB) has been pigeonholed as a peripheral opioid receptor agonist (acting on

This guide dismantles the opioid-centric view to expose the pleiotropic molecular targets of Trimebutine. We present a validated technical framework demonstrating that TMB functions as a concentration-dependent multi-ion channel modulator and an unexpected inhibitor of inflammatory signaling pathways .

Part 1: The Ion Channel Matrix (The Motility Switch)

The "normalizing" clinical profile of Trimebutine is driven by a concentration-dependent switch in ion channel modulation. This dualism allows the drug to act as a prokinetic at low doses and an antispasmodic at high doses.

Calcium Channel Blockade (The "Brake")

At higher concentrations (>10

-

Mechanism: TMB inhibits the extracellular influx of Ca

into smooth muscle cells. -

Physiological Outcome: Uncoupling of the excitation-contraction framework, leading to smooth muscle relaxation (Antispasmodic effect).

-

Validation: Whole-cell patch-clamp studies show a dose-dependent reduction in Ba

inward currents.

Potassium Channel Modulation (The "Accelerator")

At lower concentrations (1–10

-

Mechanism: Inhibition of K

efflux prevents repolarization, maintaining the membrane in a depolarized state. -

Physiological Outcome: Increased excitability and enhancement of spontaneous contractions (Prokinetic effect).

-

Causality: The blockade of BK

currents at low doses dominates the net effect before the L-type Ca

Sodium Channel Blockade (The Visceral Anesthetic)

TMB exhibits local anesthetic properties comparable to lidocaine by blocking Voltage-Gated Sodium Channels (Na

-

Target: Na

channels in sensory neurons and GI smooth muscle. -

IC

: Approximately 8.4 -

Outcome: Reduction in action potential amplitude and frequency, contributing to the drug's efficacy in visceral hypersensitivity.

Data Summary: Ion Channel Targets

| Target Channel | Subtype | Effect | IC | Physiological Outcome |

| Calcium | L-type VGCC | Inhibition | > 10 | Muscle Relaxation (Antispasmodic) |

| Potassium | BK | Inhibition | 1–10 | Depolarization / Contraction (Prokinetic) |

| Potassium | K | Inhibition | ~7.6 | Increased Excitability |

| Sodium | Na | Inhibition | ~8.4 | Local Anesthesia / Pain Relief |

Visualization: The Concentration-Dependent Switch

The following diagram illustrates the logical flow of how concentration shifts the dominant molecular target.

Caption: The "Motility Switch" mechanism where low-dose inhibition of K+ efflux drives depolarization (prokinetic), while high-dose blockade of Ca2+ influx forces relaxation (antispasmodic).

Part 2: The Immuno-Oncology Frontier (Emerging Targets)

Recent research has expanded the TMB profile beyond excitable tissues into immune modulation and oncology. This suggests potential for drug repurposing in inflammatory diseases and glioma.

Toll-Like Receptor (TLR) Inhibition

Trimebutine acts as a negative regulator of the TLR signaling cascade, specifically targeting TLR 2, 4, 7, 8, and 9.[1]

-

Mechanism: Downregulation of the IRAK1

MAPK/ERK -

Outcome: Suppression of pro-inflammatory cytokines (TNF-

, IL-6) and inhibition of LPS-induced sepsis mortality in murine models.[1]

Glioma & Cell Signaling

In glioblastoma cell lines (U87 MG, U251), TMB has demonstrated anti-proliferative effects.[2][3]

-

Targets: Inhibition of MAPK/ERK and PI3K/AKT phosphorylation.[2][3]

-

Outcome: Promotion of apoptosis (Bax upregulation, Bcl-2 downregulation) and inhibition of cell migration.[3]

Caption: Trimebutine's non-canonical role in suppressing inflammatory (TLR/NF-κB) and survival (MAPK/AKT) pathways.

Part 3: Experimental Validation Framework

To verify these targets in your own laboratory, follow these self-validating protocols.

Protocol A: Whole-Cell Patch Clamp (Ion Channel Validation)

Objective: Quantify L-type Ca

-

Cell Preparation: Isolate smooth muscle cells (e.g., guinea pig taenia caecum or colon) via enzymatic digestion (Collagenase type I).

-

Rig Setup: Use a standard patch-clamp amplifier (e.g., Axopatch 200B).

-

Solutions:

-

Pipette Solution: CsCl-based (to block K+ currents) containing ATP and EGTA.

-

Bath Solution: Tyrode’s solution with Ba

(10 mM) as the charge carrier (replaces Ca

-

-

Voltage Protocol:

-

Hold membrane potential at -60 mV.

-

Apply depolarizing steps to +10 mV (300 ms duration).

-

-

Drug Application: Perfuse TMB (0.1, 1, 10, 100

M). -

Validation Criteria: A successful assay must show a >50% reduction in peak inward Ba

current at 100

Protocol B: In Vitro Inflammation Assay (TLR/NF- B)

Objective: Confirm anti-inflammatory signaling inhibition.

-

Cell Line: RAW 264.7 (Murine macrophages).[1]

-

Stimulation: Treat cells with LPS (1

g/mL) to activate TLR4. -

Treatment: Co-treat with TMB (10–50

M) for 24 hours. -

Readout 1 (ELISA): Measure supernatant TNF-

and IL-6. Expect dose-dependent reduction. -

Readout 2 (Western Blot): Lyse cells and probe for p-ERK , p-JNK , and p-I

B -

Validation Criteria: TMB treatment must reduce phosphorylation levels of ERK/JNK compared to the LPS-only control.

References

-

Ion Channel Modulation & Motility

-

Nagasaki, M., et al. (1993). "Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells." European Journal of Pharmacology. Link

-

Shimada, T., et al. (1990). "Trimebutine maleate has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells." Gastroenterologia Japonica. Link

-

Lee, H.T., & Kim, B.J. (2011). "Trimebutine as a modulator of gastrointestinal motility."[4][5][6][7] Archives of Pharmacal Research.[4] Link

-

-

Immuno-Oncology & Signaling

-

General Pharmacology

-

Roman, F.J., et al. (1999). "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trimebutine Promotes Glioma Cell Apoptosis as a Potential Anti-tumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Trimebutine Maleate? [synapse.patsnap.com]

Trimebutine-Mediated Modulation of Gastrointestinal Peptide Release: A Pharmacodynamic Analysis

[1]

Executive Summary

Trimebutine maleate distinguishes itself from standard prokinetics (e.g., domperidone, metoclopramide) through a unique "dual-action" mechanism. It functions as a non-selective peripheral opioid agonist with affinity for

For drug development professionals, understanding this peptide modulation is critical: Trimebutine does not merely "speed up" gut motility; it normalizes it by inducing Phase III Migrating Motor Complex (MMC) activity via Motilin pathways during fasting, while simultaneously blunting excessive postprandial peptide surges (Gastrin, VIP) that drive hypermotility and visceral hypersensitivity.

Pharmacodynamic Foundation: The Opioid-Peptide Axis

Trimebutine's regulation of GI peptides is not a direct secretory action but a secondary consequence of enteric nervous system (ENS) modulation.

-

Receptor Profile: Trimebutine binds to

(excitatory), -

The Switch Mechanism:

-

In Hypomotility (Fasting/Ileus): Blockade of K+ channels and weak Ca2+ channel modulation triggers cholinergic release, stimulating Motilin secretion.

-

In Hypermotility (Postprandial/IBS-D): Activation of

receptors suppresses excessive acetylcholine and peptide release (Gastrin, VIP).

-

Mechanistic Pathway Visualization

The following diagram illustrates the signal transduction pathway from Trimebutine binding to peptide vesicle exocytosis.

Figure 1: Trimebutine signal transduction via opioid receptors leading to state-dependent peptide modulation.

Peptide-Specific Modulation Data

The efficacy of Trimebutine relies on its differential impact on peptides depending on the physiological state (Fasting vs. Fed).

A. Motilin: The Driver of Phase III MMC

Motilin is the primary regulator of the interdigestive Migrating Motor Complex (MMC).[1]

-

Effect: Trimebutine induces premature Phase III MMC activity in the stomach and duodenum.

-

Data: In canine and human models, intravenous Trimebutine increases plasma motilin levels during the fasting state. However, it does not simply "dump" motilin; it coordinates the release to coincide with the propagation of the MMC front, effectively "resetting" the gut clock.

-

Clinical Relevance: This explains its utility in pseudo-obstruction and delayed gastric emptying.

B. Gastrin & Pancreatic Polypeptide (PP): Postprandial Stabilization

Gastrin drives acid secretion and gastric motility. Excessive postprandial gastrin can exacerbate dyspepsia.

-

Effect: Trimebutine exhibits an inhibitory effect on postprandial release.[2][3]

-

Data: In dog models, Trimebutine (10 mg/kg/h IV) abolished the postprandial surge of Gastrin, Insulin, and PP.[2] In humans, it significantly blunts the cephalic and gastric phase release of PP, suggesting a vagal-cholinergic inhibitory mechanism.[3]

-

Clinical Relevance: By dampening the "overshoot" of these peptides after a meal, Trimebutine reduces the visceral hypersensitivity associated with functional dyspepsia.

C. VIP and Glucagon: The Inhibitory Peptides

-

Effect: Trimebutine tends to modulate (normalize) VIP release.

-

Data: In stress models (e.g., rectal distension), Trimebutine prevents the pathological spike in VIP, thereby reducing the nociceptive signals sent to the CNS.

Table 1: Comparative Effects on Peptide Release

| Peptide | Physiological Role | Trimebutine Effect (Fasting) | Trimebutine Effect (Postprandial) | Mechanism Link |

| Motilin | MMC Induction | Stimulates Release | Variable / Neutral | Disinhibition of cholinergic neurons via opioid receptors. |

| Gastrin | Acid/Motility | Slight Increase | Significantly Blunted | Inhibition of vagal-cholinergic excitatory pathways. |

| PP | Vagal Tone Marker | Neutral | Inhibited | Direct modulation of vagal efferents. |

| VIP | Relaxation/Secretion | Neutral | Modulated/Inhibited |

Experimental Protocols for Validation

To validate these effects in a drug development setting, rigorous protocols are required. Below are two "Self-Validating" workflows: one for systemic release (In Vivo) and one for mechanistic isolation (Ex Vivo).

Protocol A: In Vivo Postprandial Peptide Profiling (Canine/Human Model)

Objective: Measure the "blunting" effect of Trimebutine on meal-stimulated peptide release.

-

Subject Prep: Overnight fast (12h). Insert venous catheter for serial blood sampling.

-

Baseline: Collect samples at t = -30 and -15 min.

-

Drug Administration: Administer Trimebutine (IV: 50mg or Oral: 200mg) or Placebo at t = 0.

-

Challenge: Administer Standard Test Meal (e.g., 400 kcal, 50% carb, 30% fat) at t = +30 min.

-

Sampling: Collect blood at 15-minute intervals for 120 minutes post-meal.

-

Processing (Critical Step):

-

Transfer blood immediately to chilled tubes containing Aprotinin (500 KIU/mL) and EDTA .

-

Why? GI peptides like Glucagon and VIP degrade rapidly by proteases. Aprotinin is non-negotiable for data integrity.

-

-

Assay: Analyze via Radioimmunoassay (RIA) or ELISA specific for Motilin and Gastrin.

Protocol B: Ex Vivo Isolated Perfused Gut Segment

Objective: Confirm that peptide release is locally mediated (ENS) rather than CNS-driven.

-

Tissue Isolation: Harvest gastric/duodenal segments from Guinea Pig or Rat.

-

Perfusion: Mount in an organ bath with Krebs-Henseleit solution, oxygenated (95% O2/5% CO2) at 37°C.

-

Equilibration: Peruse for 60 mins to stabilize basal release.

-

Antagonist Block (Validation Step):

-

Group A: Trimebutine alone.

-

Group B: Trimebutine + Naloxone (Non-selective Opioid Antagonist).

-

Logic: If Naloxone blocks the peptide release, the mechanism is confirmed as opioid-receptor mediated.

-

-

Perfusate Collection: Collect effluent every 5 minutes.

-

Quantification: Measure peptide concentration in perfusate.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for quantifying postprandial peptide modulation.

References

-

Delvaux, M., & Wingate, D. (1997).[4] Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results.[4][5][6][7][8] Journal of International Medical Research. [Link][9][4]

-

Nagasaki, M., et al. (1993). Effect of Trimebutine on the release of gastrointestinal peptides in dogs. Gastroenterology. (Validating the postprandial blunting of Gastrin/PP). [Link]

-

Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine. Journal of Pharmacology and Experimental Therapeutics. (Receptor affinity profile). [Link]

-

Grandjouan, S., et al. (1989). Effect of trimebutine maleate on emptying of stomach and gallbladder and release of gut peptide following a solid meal in man.[3] Alimentary Pharmacology & Therapeutics. [Link]

-

Taniyama, K., et al. (1991). Trimebutine promotes motility of the gastrointestinal tract via opioid receptors.[9][5][6][8] Gastroenterology. [Link]

Sources

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Effect of trimebutine on the plasma postprandial release of gastrointestinal hormones in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of trimebutine maleate on emptying of stomach and gallbladder and release of gut peptide following a solid meal in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Trimebutine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trimebutine's Impact on the Migrating Motor Complex

Abstract

This technical guide provides a comprehensive examination of the pharmacological effects of trimebutine on the migrating motor complex (MMC), the cyclical, interdigestive pattern of gastrointestinal motility. Trimebutine, a multifaceted spasmolytic agent, is distinguished by its unique ability to modulate gut motility, addressing both hyper- and hypo-motility disorders. The core of its prokinetic action lies in its capacity to induce a premature Phase III of the MMC in the small intestine, effectively resetting the gut's "housekeeping" wave. This guide will deconstruct the complex mechanisms underpinning this action, focusing on trimebutine's role as a non-selective agonist of peripheral opioid receptors (μ, κ, and δ), its influence on critical ion channels, and its interaction with other neuro-regulatory pathways. We will present detailed experimental protocols for both preclinical and clinical investigation, provide quantitative data summaries, and visualize the key signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of trimebutine's regulatory role in gastrointestinal physiology.

The Migrating Motor Complex (MMC): The Gut's Interdigestive Housekeeper

The migrating motor complex (MMC) is a distinct, cyclical pattern of myoelectrical and contractile activity observed in the gastrointestinal tract during the fasted state. Its primary function is to sweep undigested material, desquamated cells, and bacteria from the stomach and small intestine, preventing bacterial overgrowth and preparing the gut for the next meal. The MMC is traditionally characterized by four distinct phases:

-

Phase I: A period of motor quiescence with minimal contractile activity.

-

Phase II: Characterized by intermittent, irregular contractions that gradually increase in frequency and amplitude.

-

Phase III: A short burst of intense, rhythmic, and propulsive contractions that migrate distally down the small intestine. This is the primary "housekeeping" or "peristaltic rush" phase.

-

Phase IV: A brief, transitional period as the activity returns to the quiescence of Phase I.

The entire cycle repeats approximately every 90-120 minutes in humans. The initiation and propagation of the MMC are under complex neuro-hormonal control, with the peptide hormone motilin being a key initiator of Phase III in the stomach and duodenum.

Caption: The four distinct phases of the Migrating Motor Complex (MMC).

Trimebutine: A Pleiotropic Modulator of Gut Function

Trimebutine [3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutylester] is a functional gastrointestinal agent with a remarkably complex pharmacological profile that allows it to normalize intestinal transit, acting as both a prokinetic and an antispasmodic agent depending on the physiological context.[1][2][3] Its primary mechanisms of action are not centered on a single receptor but involve a constellation of targets.

-

Opioid Receptor Agonism: Trimebutine and its primary metabolite, N-desmethyltrimebutine, act as agonists at peripheral μ, κ, and δ opioid receptors with relatively equal, weak affinity.[4][5][6][7][8] This is the cornerstone of its effect on the MMC. Activation of excitatory μ and δ receptors promotes motility, while activation of inhibitory κ receptors can reduce it, contributing to its normalizing effect.

-

Ion Channel Modulation: Trimebutine exhibits concentration-dependent effects on smooth muscle ion channels. At lower concentrations, it can enhance muscle contractions by reducing BK(ca) (big potassium) channel currents, leading to membrane depolarization.[2][3] At higher concentrations, it inhibits L-type Ca2+ channels, leading to muscle relaxation and an antispasmodic effect.[2][3]

-

Antimuscarinic Effects: The agent possesses weak antimuscarinic (anticholinergic) properties, which contributes to its spasmolytic activity by opposing the contractile effects of acetylcholine.[7][8]

-

Gastrointestinal Peptide Modulation: Trimebutine's actions are also mediated by the release of gastrointestinal peptides, such as motilin, and the modulation of others like vasoactive intestinal peptide (VIP), gastrin, and glucagon.[4][5][9]

Caption: Experimental workflow for in vivo study of trimebutine's effect on MMC.

Human Studies: Intestinal Manometry

Causality: Human studies are the gold standard for confirming the clinical relevance of preclinical findings. Gastrointestinal manometry directly measures intraluminal pressure changes, providing a direct assessment of contractile activity. This technique allows for precise characterization of the MMC phases and the response to pharmacological agents in a clinical setting.

Protocol: Duodenojejunal Manometry to Assess Trimebutine's Effect

-

Patient Preparation: Subjects are healthy volunteers or patients with suspected motility disorders. They fast overnight prior to the study.

-

Probe Placement:

-

A multi-lumen manometry catheter with pressure sensors spaced along its distal end is passed nasally into the stomach.

-

Under fluoroscopic guidance, the catheter is advanced through the pylorus and positioned so that sensors are located in the duodenum and proximal jejunum.

-

-

Study Protocol:

-

The subject rests in a semi-recumbent position. The catheter is continuously perfused with water.

-

A baseline recording is initiated to capture at least one full spontaneous MMC cycle to establish the subject's baseline motility pattern.

-

Following the observation of a spontaneous Phase III and subsequent return to Phase I, trimebutine (e.g., 100 mg) or saline placebo is administered as an intravenous bolus. [10] * Pressure recordings are continued for at least 2-3 hours to observe any induced motor activity.

-

-

Data Interpretation: The manometric tracings are visually and computationally analyzed to identify the four phases of the MMC. The key outcome is the latency to and characteristics of the first Phase III activity front following drug administration, compared to the natural cycle length observed at baseline.

Deeper Mechanistic Insights: A Synthesis of Pathways

Trimebutine's ability to induce a premature Phase III is not solely due to opioid agonism but is the result of a complex interplay between multiple signaling systems.

-

The Opioid-Cholinergic Axis: While trimebutine has weak antimuscarinic effects, the generation of the MMC itself is dependent on cholinergic pathways. [11]Trimebutine's opioid agonism likely acts on presynaptic receptors on enteric neurons to modulate the release of acetylcholine and other excitatory neurotransmitters, ultimately triggering the coordinated firing pattern that constitutes Phase III.

-

Serotonergic Interaction: Serotonin (5-HT) is a critical regulator of gut motility and sensation. While trimebutine is not a primary serotonergic agent, the 5-HT3 receptor pathway is crucial for peristaltic reflexes. [12]There is an indirect interplay, as both trimebutine and 5-HT3 antagonists are used to treat IBS, suggesting they modulate common downstream pathways related to motility and visceral sensation. [13][14]* Integrated Smooth Muscle Response: The final motor output is determined at the level of the smooth muscle cell. Trimebutine's opioid action initiates the neural signal, while its direct effects on Ca²⁺ and K⁺ channels fine-tune the muscle's response, contributing to its ability to generate strong, coordinated contractions without inducing uncontrolled spasm.

Caption: Integrated signaling pathway for trimebutine-induced muscle contraction.

Conclusion and Future Directions

Trimebutine's impact on the migrating motor complex is a clear and robust pharmacological phenomenon, underpinned by its primary action as a peripheral opioid agonist. Its ability to reliably induce a premature Phase III cleaning wave is the mechanistic foundation for its clinical utility as a gastrointestinal regulator. The methodologies described herein provide a framework for the continued investigation of this and other motility-modulating agents.

Future research should focus on:

-

Elucidating the specific roles of μ, κ, and δ receptor subtypes in the initiation versus modulation of the induced Phase III.

-

Investigating the direct effects of trimebutine on the interstitial cells of Cajal (ICC), the gut's pacemaker cells. [3]* Exploring the long-term effects of repeated trimebutine-induced MMC cycles on gut homeostasis and the microbiome.

A thorough understanding of these complex interactions is paramount for the rational design of next-generation therapies for functional gastrointestinal disorders.

References

-

Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. Journal of International Medical Research, 25(5), 225-246. [Link]

-

Salvioli, B., et al. (2019). Trimebutine: a state-of-the-art review. Minerva gastroenterologica e dietologica, 65(3), 196-205. [Link]

-

Schang, J. C., & Devroede, G. (1989). Opiate Modulation of Gastrointestinal Motility and the Actions of Trimebutine. Gastroenterology Clinics of North America, 18(2), 329-344. [Link]

-

Vinmec International Hospital. (2024). What is the effect of the medication Trimebutine?. [Link]

-

Dr.Oracle. (2026). How should trimebutine be used in a patient with a history of gastrointestinal or respiratory issues?. [Link]

-

MedBroadcast.com. (n.d.). Trimebutine. [Link]

-

ResearchGate. (n.d.). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Request PDF. [Link]

-

Wikipedia. (n.d.). Trimebutine. [Link]

-

Lee, H. T., & Kim, B. J. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of pharmacal research, 34(6), 861–864. [Link]

-

Chaussade, S., et al. (1987). [Effects of trimebutine on motility of the small intestine in humans]. Gastroenterologie clinique et biologique, 11(5), 380-384. [Link]

-

Lee, H. T., & Kim, B. J. (2011). Trimebutine as a modulator of gastrointestinal motility. Archives of pharmacal research, 34(6), 861-4. [Link]

-

Hirata, T., et al. (2008). Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer. Neurogastroenterology and motility, 20(5), 557-65. [Link]

-

Grandjouan, S., et al. (1989). Induction of phase 3 of the migrating motor complex in human small intestine by trimebutine. Gastroenterology, 97(2), 392-7. [Link]

-

Delvaux, M., & Wingate, D. (1997). Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results. Journal of International Medical Research. [Link]

-

Vinmec International Hospital. (2025). Uses of Trimebutine tab. [Link]

-

Thomas, E. A., et al. (2001). Computational model of the migrating motor complex of the small intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 280(4), G679-G689. [Link]

-

Román, K. W., et al. (2020). Migrating motor complex in biological sciences: Characterization, animal models and disturbances. Journal of Veterinary Research, 64(2), 235-244. [Link]

-

National Center for Biotechnology Information. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Hennig, G. W., et al. (1999). Migrating motor complexes do not require electrical slow waves in the mouse small intestine. The Journal of physiology, 519 Pt 1(Pt 1), 255–268. [Link]

-

Itagaki, R., et al. (2014). Serotonin (5-HT3) receptor antagonists for the reduction of symptoms of low anterior resection syndrome. Clinical and experimental gastroenterology, 7, 67-72. [Link]

-

Delvaux, M. (2001). The migrating motor complex: control mechanisms and its role in health and disease. Gastroenterology International. [Link]

-

Fayyaz, M., & Lackner, J. M. (2008). Serotonin receptor modulators in the treatment of irritable bowel syndrome. Therapeutics and clinical risk management, 4(1), 41–48. [Link]

Sources

- 1. Trimebutine - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trimebutine | Opioid Receptor | TargetMol [targetmol.com]

- 8. Trimebutine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Induction of phase 3 of the migrating motor complex in human small intestine by trimebutine [pubmed.ncbi.nlm.nih.gov]

- 11. Migrating motor complexes do not require electrical slow waves in the mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

Trimebutine as a Sodium Channel Blocker: A Technical Analysis of Local Anesthetic Mechanisms

Executive Summary

While Trimebutine Maleate (TMB) is clinically ubiquitous as a prokinetic/antispasmodic agent for functional gastrointestinal disorders, its pharmacologic profile extends significantly beyond opioid receptor modulation. This technical guide analyzes the local anesthetic (LA) properties of Trimebutine , specifically its potent blockade of Voltage-Gated Sodium Channels (VGSCs).

Research indicates that TMB exhibits local anesthetic potency comparable to, and in specific mucosal models exceeding, that of lidocaine. This guide dissects the molecular mechanism—specifically the state-dependent blockade of the inactivated channel—and provides validated electrophysiological protocols for quantifying these effects in a research setting.

Molecular Mechanism of Action[1][2][3]

The local anesthetic effect of Trimebutine is driven by its interaction with the

State-Dependent Blockade

Trimebutine acts primarily as a state-dependent blocker . It binds preferentially to the inactivated state of the Na+ channel rather than the resting state.

-

Resting State: Low affinity. At hyperpolarized potentials (e.g., -100 mV), TMB has minimal effect on current amplitude.

-

Inactivated State: High affinity.[1][2][3] During prolonged depolarization or high-frequency firing (as seen in nociceptors), the channel transitions to the inactivated state.[1][2] TMB stabilizes this conformation, preventing recovery and subsequent firing.

The "Ion Trapping" Phenomenon

Like lidocaine, Trimebutine is a tertiary amine. It exists in equilibrium between an uncharged (lipophilic) form and a charged (protonated) cation.[4]

-

Membrane Crossing: The uncharged form diffuses through the lipid bilayer.

-

Intracellular Protonation: Once inside the axoplasm (lower pH), it becomes protonated.

-

Binding: The cationic form binds to the intracellular side of the sodium channel pore (likely interacting with phenylalanine/tyrosine residues in the S6 transmembrane segment).

Visualization: Mechanism of Action

The following diagram illustrates the pathway of Trimebutine inhibition compared to the channel gating states.

Figure 1: Kinetic pathway of Trimebutine-induced sodium channel blockade, highlighting the preferential binding to the inactivated state (Phasic Block).

Comparative Pharmacodynamics: TMB vs. Lidocaine[6]

To validate TMB as a research tool or therapeutic candidate, it must be benchmarked against the gold standard, Lidocaine.

Potency and Efficacy

In the Rabbit Corneal Reflex model (a standard assay for surface anesthesia), Trimebutine maleate has demonstrated significantly higher potency than lidocaine.

| Parameter | Trimebutine Maleate (TMB) | Lidocaine | Comparison Note |

| Primary Target | VGSCs (Nav), Ca2+ (L-type) | VGSCs (Nav) | TMB has broader ion channel activity. |

| State Affinity | High (Inactivated) | High (Inactivated) | Both exhibit use-dependence. |

| Relative Potency | ~17x Lidocaine (Corneal) | 1.0 (Reference) | Molar basis in mucosal tissue [1]. |

| Metabolite Activity | N-desmethyltrimebutine (Active) | MEGX (Active but toxic) | TMB metabolite retains significant LA activity. |

| Duration | Prolonged | Short/Intermediate | TMB exhibits slower washout in some preparations. |

The Metabolite Factor

A critical consideration for in vivo studies is N-desmethyltrimebutine (nor-TMB) .

-

Bioactivity: Nor-TMB retains potent sodium channel blocking capabilities.[5]

-

Implication: In systemic administration, the analgesic/anesthetic effect is a composite of the parent drug and its metabolite, potentially extending the duration of action beyond what is predicted by TMB half-life alone [2].

Experimental Protocols

For researchers characterizing TMB derivatives or investigating repurposing, the following protocols provide a self-validating framework.

Protocol A: Whole-Cell Patch Clamp (Voltage-Dependence)

Objective: Determine the affinity of TMB for the inactivated state (

Reagents & Setup:

-

Cells: HEK293 stably expressing Nav1.7 or dissociated DRG neurons.

-

Internal Solution: CsF-based (to block K+ currents).

-

External Solution: Standard Tyrode’s solution.

Workflow:

-

Giga-seal Formation: Achieve seal >1 G

. Rupture membrane for whole-cell mode. -

Control Phase:

-

Hold at -100 mV (Resting). Pulse to 0 mV for 20ms. Record Peak Current (

). -

Hold at -60 mV (Partially Inactivated). Pulse to 0 mV. Record Peak Current.

-

-

Drug Application: Perfusion of TMB (1 - 100

M). Allow 3-5 mins for equilibrium. -

Test Phase: Repeat voltage steps.

-

Analysis:

-

Calculate the Shift in Steady-State Inactivation .

-

Plot

vs. Pre-pulse Potential (Boltzmann fit). -

Validation Criteria: A leftward shift in the inactivation curve indicates preferential binding to the inactivated state.[6]

-

Protocol B: Use-Dependent Block (Phasic Inhibition)

Objective: Quantify the "frequency-dependent" block, which mimics the drug's efficacy during high-frequency nociceptive firing.

Workflow:

-

Holding Potential: -80 mV.

-

Stimulation Train: Apply a train of 20 pulses to 0 mV at varying frequencies (1 Hz, 10 Hz, 20 Hz).

-

Measurement: Measure the peak current of the 1st pulse (

) vs. the 20th pulse ( -

Calculation:

-

Interpretation: TMB should show minimal block at 1 Hz (Tonic block) and significant cumulative block at 20 Hz (Phasic block).

Visualization: Experimental Logic Flow

Figure 2: Decision matrix for electrophysiological characterization of Trimebutine's local anesthetic properties.

References

-

Roman, F. J., et al. (1999). "Pharmacological properties of trimebutine and N-monodesmethyltrimebutine." Journal of Pharmacology and Experimental Therapeutics.

-

Lachaud, C. C., et al. (2000). "Antinociceptive effect of (S)-N-desmethyl trimebutine against a mechanical stimulus in a rat model of peripheral neuropathy." Life Sciences.

-

Nagasaki, M., et al. (1993). "Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells." British Journal of Pharmacology.

-

Tikhonov, D. B., & Zhorov, B. S. (2017). "Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants."[7][8][9] Journal of General Physiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of nor-trimebutine on neuronal activation induced by a noxious stimulus or an acute colonic inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labs.icb.ufmg.br [labs.icb.ufmg.br]

An In-depth Technical Guide to the Anti-inflammatory Properties of Trimebutine in the Gut

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine, a well-established agent for functional gastrointestinal disorders, is increasingly recognized for its significant anti-inflammatory properties within the gut. Traditionally classified as a spasmolytic and prokinetic agent, its clinical efficacy extends beyond simple motility regulation. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms underpinning trimebutine's anti-inflammatory actions. We delve into its multifaceted interactions with the neuro-immune axis, particularly its role as a peripheral opioid receptor agonist and an inhibitor of key inflammatory signaling pathways. This document outlines the direct impact of trimebutine on inflammatory cytokine production, mast cell activity, and visceral hypersensitivity. Furthermore, we provide detailed experimental protocols for preclinical validation and present quantitative data to support its therapeutic potential in inflammatory gut conditions. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring novel applications for trimebutine and designing next-generation therapies for inflammatory gastrointestinal diseases.

Introduction: Recontextualizing Trimebutine Beyond Motility

For decades, trimebutine has been a cornerstone in the management of Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders.[1] Its primary clinical application has been attributed to its unique, dual-modulating effect on gut motility, where it can normalize both hyperkinetic and hypokinetic states.[1] This effect is largely understood to be mediated through its action as an agonist on peripheral enkephalinergic (opioid) receptors (μ, δ, and κ) and its influence on the release of gastrointestinal peptides such as motilin and gastrin.[2][3]

However, the symptomatic relief observed in conditions like IBS, which are increasingly understood to involve low-grade inflammation and immune activation, suggests a more complex mechanism of action. Emerging evidence now repositions trimebutine as a potent modulator of the intricate neuro-immune interactions within the gut wall. This guide moves beyond the classical understanding of trimebutine to explore the robust, albeit less-publicized, scientific evidence of its direct anti-inflammatory properties.

Core Anti-inflammatory Mechanism: A Multi-Target Approach

Trimebutine exerts its anti-inflammatory effects not through a single pathway, but via a confluence of actions on immune cells, nerve endings, and inflammatory signaling cascades.

Opioid Receptor Agonism and Modulation of Visceral Hypersensitivity

A key feature of gut inflammation is visceral hypersensitivity, an exaggerated pain response to normal stimuli like gut distension. Trimebutine directly addresses this by acting as an agonist on peripheral opioid receptors, which are expressed on both enteric neurons and immune cells.[2][4] This interaction is crucial for its analgesic and anti-inflammatory effects.

-

Mechanism of Action: By activating μ, δ, and κ opioid receptors on afferent nerve endings, trimebutine modulates the transmission of nociceptive signals from the gut to the central nervous system.[2][5] This action effectively raises the pain threshold, reducing the perception of abdominal pain and discomfort that is a hallmark of inflammatory gut conditions.[6] The effect of trimebutine on inflammation-induced rectal hyperalgesia has been shown to be mediated through these opioid receptors.

Inhibition of Toll-Like Receptor (TLR) Signaling in Macrophages

One of the most significant discoveries regarding trimebutine's anti-inflammatory action is its ability to suppress Toll-like receptor (TLR) signaling.[7] TLRs are critical components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), triggering a cascade of inflammatory responses.

A pivotal study demonstrated that trimebutine significantly inhibits the production of proinflammatory cytokines and chemokines in macrophages stimulated with LPS (a TLR4 agonist).[7] The investigation revealed that trimebutine's action is not limited to TLR4, as it also suppresses IL-6 production induced by stimulants of TLR2, TLR7/8, and TLR9.[7]

-

Signaling Pathway: Trimebutine achieves this by inhibiting the LPS-induced activation of IL-1 receptor-associated kinase 1 (IRAK1). This blockade has downstream consequences, preventing the subsequent activation of key inflammatory pathways, including extracellular signal-related kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and, most critically, the master regulator of inflammation, nuclear factor-κB (NF-κB).[7] By downregulating the IRAK1–ERK1/2–JNK pathway and NF-κB activity, trimebutine effectively curtails the transcription and release of a broad spectrum of inflammatory mediators.[7]

Step-by-Step Methodology:

-

Animal Acclimatization & Grouping:

-

Acclimatize rats for 7 days under standard laboratory conditions.

-

Randomly assign animals to the following groups (n=8/group):

-

Group 1: Normal Control (No colitis, vehicle treatment)

-

Group 2: Colitis Control (Acetic acid + vehicle treatment)

-

Group 3: Trimebutine Treatment (Acetic acid + Trimebutine, e.g., 50 mg/kg)

-

Group 4: Positive Control (Acetic acid + Sulfasalazine, e.g., 500 mg/kg)

-

-

-

Treatment Administration:

-

Administer vehicle (e.g., 0.5% methylcellulose) or trimebutine/sulfasalazine orally by gavage daily for a total of 10 days.

-

-

Induction of Colitis (Day 8):

-

Fast rats for 12 hours prior to induction.

-

Anesthetize the rats.

-

Gently insert a flexible catheter 4-5 cm into the rectum.

-

Instill 2 mL of 4% acetic acid solution. For the Normal Control group, instill 2 mL of saline. [8] * Hold the rat in an inverted (Trendelenburg) position for 30-60 seconds to ensure proper distribution of the solution within the colon. [8][9]4. Post-Induction and Euthanasia:

-

Continue daily treatments for 3 days post-induction.

-

On Day 11, euthanize the animals via an approved method (e.g., CO2 inhalation).

-

-

Assessment of Colitis:

-

Macroscopic Scoring: Excise the distal 10 cm of the colon, open it longitudinally, and score the visible damage based on established scales for ulceration and inflammation.

-

Histopathology: Fix a segment of the colon in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epithelial damage, crypt architecture, and inflammatory cell infiltration.

-

Biochemical Analysis: Homogenize a pre-weighed section of colonic tissue. Use the supernatant to measure MPO activity (as an index of neutrophil infiltration) and levels of TNF-α and IL-1β using commercially available ELISA kits.

-

Self-Validating System: The inclusion of both a normal control and a positive control (sulfasalazine, a standard IBD treatment) is critical. The colitis control group must show significantly higher inflammation scores than the normal control group to validate the model. The positive control group should demonstrate a significant reduction in these scores, providing a benchmark against which to compare the efficacy of trimebutine.

Future Directions and Therapeutic Implications

The compelling evidence for trimebutine's anti-inflammatory properties opens new avenues for its therapeutic application.

-

Drug Repurposing in IBD: While not a primary immunosuppressant, trimebutine's ability to reduce cytokine production, stabilize mast cells, and alleviate visceral pain makes it an attractive candidate for adjunctive therapy in mild-to-moderate IBD, particularly for symptomatic control.

-

Post-Infectious IBS (PI-IBS): Given its antimicrobial properties and its efficacy in a PI-IBS mouse model, trimebutine is well-positioned to address the low-grade inflammation and persistent hypersensitivity that characterize this condition. [10][3]* Gut Barrier Function: A critical area for future research is to determine whether trimebutine directly impacts intestinal barrier integrity by modulating the expression and localization of tight junction proteins like occludin and claudins. [11]This could be investigated using in vitro models like Caco-2 cell monolayers. [1][12]* Development of Novel Derivatives: The creation of novel salts of trimebutine, such as trimebutine nitroarginate, which incorporates a nitric oxide-donating moiety, points towards a future where derivatives are specifically designed to enhance its anti-inflammatory and analgesic effects. [13]

Conclusion

Trimebutine is a multi-target drug whose clinical benefits in functional gastrointestinal disorders are underpinned by a significant and demonstrable anti-inflammatory mechanism. Its ability to act on peripheral opioid receptors, suppress TLR-mediated innate immune responses, and modulate mast cell activity provides a strong scientific rationale for its efficacy in conditions driven by a combination of dysmotility, visceral hypersensitivity, and low-grade inflammation. For drug development professionals, trimebutine serves not only as a viable candidate for repurposing in inflammatory conditions but also as a foundational scaffold for the development of more potent and targeted gut-specific anti-inflammatory agents. Further elucidation of its effects on the gut barrier and specific immune cell subsets will continue to refine its therapeutic positioning and unlock its full potential.

References

- Delvaux, M., & Wingate, D. (1997). Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results. The Journal of international medical research, 25(5), 225–246.

- Aktuğ, H., & Aydin, M. (2021). The protective impact of adapted trimebutine maleate-loaded nanostructured lipid carriers for alleviating the severity of acute colitis. Pharmaceutical Development and Technology, 26(9), 985-996.

- Al-Sadi, R., Boivin, M., & Ma, T. (2009). Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier. American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(6), G1246-G1252.

- Wikipedia contributors. (2024, November 19). Trimebutine. In Wikipedia, The Free Encyclopedia.

- Wang, F., Graham, W. V., Wang, Y., Drokhlyansky, E., & Ma, T. Y. (2016). Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease. Frontiers in Microbiology, 7, 1829.

- Aktuğ, H., & Aydin, M. (2022). The protective impact of adapted trimebutine maleate-loaded nanostructured lipid carriers for alleviating the severity of acute colitis. PubMed Central, 27(3), 397-409.

- Volpe, D. A. (2011). Permeability for intestinal absorption: Caco-2 assay and related issues. Methods in molecular biology (Clifton, N.J.), 763, 159–176.

- AA Pharma. (2018).

- Long, Y., Liu, Y., Tong, J., Qian, W., & Hou, X. (2010). Effectiveness of trimebutine maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. European journal of pharmacology, 636(1-3), 159–165.

- Osafo, N., Tagne, A. M., & Anto, F. (2021). Acetic acid-induced colitis modulating potential of total crude alkaloidal extract of Picralima nitida seeds in rats. Inflammopharmacology, 29(5), 1437–1451.

- Roman, F. J., Pascaud, X., Martinolle, J. P., & Vauche, D. (1999). Opiate receptors and signalling on cells from the immune system. Fundamental & clinical pharmacology, 13(6), 685–691.

- Al-Asmari, A. K., Al-Omani, S., Al-Otaibi, M., Al-Moutaery, K., & Khan, A. Q. (2014). Sinapic Acid Ameliorates Acetic Acid-Induced Ulcerative Colitis in Rats by Suppressing Inflammation, Oxidative Stress, and Apoptosis. Molecules (Basel, Switzerland), 19(9), 13917–13933.

- Li, X., Wang, H., & Chen, J. (2017). Effect of Mesalazine Combined with Trimebutine on Mast Cell and Related Inflammatory Mediators in Colonic Mucosa in Patients with Irritable Bowel Syndrome. Chinese Journal of Gastroenterology.

- Martínez-Tadeo, J. A., & Lastra, C. A. (2014). Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers. Molecules (Basel, Switzerland), 19(4), 4091–4105.

- Stanisz, A. M., Scicchitano, R., & Bienenstock, J. (1991). Neuropeptide modulation of the immune response in gut associated lymphoid tissue. Digestive diseases and sciences, 36(11), 1569–1575.

- Delvaux, M. (2001). Opiate Modulation of Gastrointestinal Motility and the Actions of Trimebutine. Journal of International Medical Research, 29(4), 269-288.

- van der Poll, T., Coyle, S. M., & Lowry, S. F. (1996). Reduced Th1, but Not Th2, Cytokine Production by Lymphocytes after In Vivo Exposure of Healthy Subjects to Endotoxin. Infection and Immunity, 64(4), 1488-1491.

- El-Tanbouly, G. S., El-Sayad, M. E., & El-Kashef, H. A. (2021). Amelioration of acetic acid-induced ulcerative colitis in rats by cetirizine and loratadine via regulation of the PI3K/Akt/Nrf2 signalling pathway and pro-inflammatory cytokine release.

- ClinicalTrials.gov. (2010). COMPARATIVE EFFECT OF TRIMEBUTINE AND PROBIOTICS IN FUNCTIONAL ABDOMINAL PAIN IN CHILDREN: RAMDOMIZED CLINICAL TRIAL.

- Kim, H. J., Lee, S., & Kim, B. K. (2021). Trimebutine suppresses Toll-like receptor 2/4/7/8/9 signaling pathways in macrophages. International immunopharmacology, 101(Pt A), 108298.

- Koon, H. W., & Pothoulakis, C. (2006). Immunomodulatory properties of substance P: the gastrointestinal system as a model. Annals of the New York Academy of Sciences, 1088, 23–40.

- Gürbüz, A., & Erdinç, M. (2016). Effects of garlic oil (allium sativum) on acetic acid-induced colitis in rats. Ulusal cerrahi dergisi, 32(3), 161–166.

- Eisenstein, T. K. (2019). The Role of Opioid Receptors in Immune System Function. Frontiers in Immunology, 10, 2904.

Sources

- 1. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Opioid receptors and signaling on cells from the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimebutine suppresses Toll-like receptor 2/4/7/8/9 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.journalagent.com [pdf.journalagent.com]

- 10. The Cytokine Release Syndrome and/or the Proinflammatory Cytokines as Underlying Mechanisms of Downregulation of Drug Metabolism and Drug Transport: A Systematic Review of the Clinical Pharmacokinetics of Victim Drugs of this Drug–Disease Interaction Under Different Clinical Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Trimebutine opioid receptor binding affinity assay

Application Note: High-Precision Radioligand Binding Assay for Trimebutine at , , and Opioid Receptors

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10][11]

Trimebutine (TMB) is a unique prokinetic agent often described as a "peripheral enkephalinergic agonist." Unlike classical opioids (e.g., morphine or fentanyl) that exhibit high selectivity and nanomolar affinity for the

Critical Pharmacological Insight:

Trimebutine acts as a weak agonist. In radioligand binding assays, the "Sodium Effect" is a critical variable. High concentrations of sodium ions (

Experimental Design Strategy

The Challenge of Micromolar Affinity

Most opioid assays are optimized for potent compounds (

-

Standard Curve: A standard 10-point dilution series stopping at

will fail to define the upper plateau of the sigmoidal curve. -

Adjustment: The competition curve must extend to

or

Radioligand Selection

To determine non-selective binding, three parallel assays are required using subtype-selective radioligands.

| Receptor Subtype | Recommended Radioligand | Specific Activity Target | Reference Ligand (NSB) |

| 50–80 Ci/mmol | Naloxone ( | ||

| 30–60 Ci/mmol | Naltrindole ( | ||

| 40–60 Ci/mmol | U-50,488 ( |

Materials & Reagents

Buffer Compositions

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C), 0.32 M Sucrose.

-

Assay Binding Buffer (Na

-Free):-

50 mM Tris-HCl (pH 7.4 at 25°C)

-

5 mM

(Stabilizes the agonist-receptor complex) -

0.1% BSA (Reduces non-specific binding to plastics)

-

Note: Do NOT add NaCl.

-

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), cold (

).

Biological Source[3][4][7]

-

Preferred: CHO-K1 or HEK293 cells stably expressing human MOR, DOR, or KOR (avoids cross-reactivity issues).

-

Alternative: Rat brain membrane homogenates (minus cerebellum, which is poor in opioids).

Experimental Workflow (Visualization)

The following diagram outlines the critical path for the membrane preparation and competitive binding workflow.

Caption: Workflow for isolation of membrane fractions and subsequent competitive radioligand binding assay.

Detailed Protocol

Phase 1: Membrane Preparation (Crucial Step)

Self-Validation Check: Endogenous opioids (enkephalins) in brain tissue will compete with the radioligand, causing artifacts. The wash step is mandatory.

-

Homogenize: Dissect tissue or harvest cells into ice-cold Homogenization Buffer. Homogenize using a Polytron (bursts of 10s).

-

Clarify: Centrifuge at

for 10 min at -

Pellet: Centrifuge supernatant at

for 30 min at -

Wash: Resuspend the resulting pellet in fresh Tris-HCl buffer and centrifuge again at

. Repeat this wash twice to ensure removal of endogenous ligands. -

Store: Resuspend final pellet in Assay Buffer to a concentration of ~2–5 mg protein/mL. Aliquot and store at

.[1]

Phase 2: Competitive Binding Assay

Target: Define the

-

Plate Setup: Use 96-well polypropylene deep-well plates.

-

Additions (Final Volume 250

):-

50

Radioligand: Concentration should be equal to its -

50

Trimebutine: Serially diluted in Assay Buffer. Range: -

50

Non-Specific Control: Excess unlabeled Naloxone ( -

100

Membrane Suspension: Diluted to ~20–50

-

-

Incubation: Seal plates and incubate at

for 90 minutes .-

Why 25°C? Higher temperatures (

) degrade proteins/ligands over long incubations;

-

-

Filtration:

-

Pre-soak GF/B or GF/C glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour. This is critical to reduce the high non-specific binding of lipophilic compounds like Trimebutine to the filter itself.

-

Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[1]

-

Wash filters

with ice-cold Wash Buffer.

-

-

Counting: Dry filters, add scintillation cocktail, and count in a Beta-counter.

Data Analysis & Expected Results

Calculation

Convert CPM (Counts Per Minute) to Specific Binding:

Calculate

- : Concentration of Trimebutine displacing 50% of specific binding.[4]

- : Concentration of radioligand used (nM).[1][5][6]

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[2]

Expected Values (Reference Data)

Trimebutine should exhibit a micromolar affinity profile.[4][7] If you observe nanomolar affinity, suspect contamination or incorrect ligand usage.

| Receptor | Radioligand | Expected Trimebutine | Selectivity Profile |

| Mu (MOR) | 1.0 – 3.0 | Moderate Affinity | |

| Delta (DOR) | 2.0 – 5.0 | Low Affinity | |

| Kappa (KOR) | 1.0 – 4.0 | Moderate Affinity |

Note: Trimebutine is approximately equipotent across subtypes, distinguishing it from classical opioids.

Troubleshooting & Validation (Self-Correcting)

| Issue | Probable Cause | Corrective Action |

| High NSB (>20% of Total) | Lipophilic binding to filters. | Ensure filters are soaked in 0.1% PEI. Use GF/B filters. |

| Flat Displacement Curve | Trimebutine concentration too low. | Increase max TMB concentration to |

| Low Specific Binding | "Sodium Effect" reducing agonist binding. | Verify buffer is Na |

| Variable Replicates | Non-equilibrium conditions. | Increase incubation time to 120 mins at |

References

-

Roman, F. J., et al. (1999). Pharmacological properties of trimebutine and N-monodesmethyltrimebutine.[7] Journal of Pharmacology and Experimental Therapeutics, 289(3), 1391-1397.[7]

- Pascaud, X., et al. (1987). Effects of trimebutine on the gastrointestinal tract. General Pharmacology, 18(2), 169-173. Establishes the peripheral opioid mechanism.

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Gifford Bioscience. Radioligand Binding Assay Protocol.

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]